An In-Depth Technical Guide to Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate
An In-Depth Technical Guide to Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Date: January 6, 2026
Abstract
This technical guide provides a comprehensive overview of Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a recognized "privileged structure" due to its prevalence in numerous biologically active compounds. This guide details the synthesis, physicochemical properties, chemical reactivity, and potential applications of Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate, with a particular focus on its role as a versatile intermediate for the development of novel therapeutics, especially in oncology. Experimental protocols and mechanistic insights are provided to enable researchers to effectively utilize this compound in their research endeavors.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a fused bicyclic 5,6-heterocyclic system that has garnered significant attention in the field of medicinal chemistry. Its unique structural and electronic properties make it a versatile scaffold for the design of molecules with a wide array of biological activities.[1][2][3] Marketed drugs such as Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Saripidem (an anti-inflammatory agent) feature this core structure, highlighting its therapeutic relevance.
The functionalization of the imidazo[1,2-a]pyridine ring system at various positions allows for the fine-tuning of its pharmacological properties. Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate emerges as a particularly valuable synthetic intermediate. The iodine atom at the 3-position serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions. The methyl ester at the 8-position provides a site for further modification or can influence the overall physicochemical properties of the molecule. This guide will delve into the technical details of this important compound.
Synthesis and Characterization
The synthesis of Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate is a two-step process starting from commercially available materials. The initial step involves the construction of the imidazo[1,2-a]pyridine ring system, followed by a regioselective iodination at the C3 position.
Synthesis of the Precursor: Methyl imidazo[1,2-a]pyridine-8-carboxylate
The precursor can be synthesized via the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound. A general and efficient method involves the reaction of 2-amino-3-iodopyridine with chloroacetaldehyde.[4] Subsequent palladium-catalyzed carbonylation can introduce the carboxamide moiety at the 8-position, which can then be converted to the methyl ester.
Iodination of the Imidazo[1,2-a]pyridine Core
The introduction of an iodine atom at the C3 position of the imidazo[1,2-a]pyridine ring is a crucial step. This is typically achieved through electrophilic iodination.
Experimental Protocol: Synthesis of Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate
A mixture of imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester (1.0 eq) and N-iodosuccinimide (NIS) (1.0 eq) in acetonitrile is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to afford the desired product.
Diagram: Synthetic Workflow
Caption: Synthetic route to Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate.
Characterization
The synthesized compound should be characterized using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure and purity of the compound.
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Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Physicochemical Properties
Understanding the physicochemical properties of Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate is essential for its handling, formulation, and application in further synthetic transformations.
| Property | Value | Reference |
| CAS Number | 885276-95-9 | [5] |
| Molecular Formula | C₉H₇IN₂O₂ | [5] |
| Molecular Weight | 302.07 g/mol | [5] |
| Appearance | Grey to off-white solid | [6] |
| Melting Point | Data not available for the title compound. The precursor, Methyl imidazo[1,2-a]pyridine-8-carboxylate, has a melting point of 152-156 °C. | [7] |
| Solubility | Data not available for the title compound. The precursor is very soluble in N,N-Dimethylformamide, soluble in methanol, sparingly soluble in glacial acetic acid, and practically insoluble in water. | [7] |
| Storage Conditions | Store at 2-8°C. | [8] |
Chemical Reactivity and Derivatization
The key to the synthetic utility of Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate lies in the reactivity of the C-I bond at the 3-position. This iodo-substituent makes the compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functional groups.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction allows for the formation of a carbon-carbon bond between the imidazo[1,2-a]pyridine core and various aryl or vinyl boronic acids or esters.[9][10] This is a powerful method for synthesizing biaryl structures, which are common motifs in biologically active molecules.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between the imidazo[1,2-a]pyridine and a terminal alkyne.[11][12][13] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are valuable precursors in organic synthesis.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond between the imidazo[1,2-a]pyridine scaffold and a primary or secondary amine.[14][15][16] This reaction is a cornerstone of modern medicinal chemistry for the synthesis of arylamines.
Diagram: Derivatization Workflow
Caption: Key cross-coupling reactions for derivatization.
Applications in Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of new therapeutic agents. Derivatives of this heterocyclic system have demonstrated a remarkable range of biological activities, making Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate a highly valuable starting material for drug discovery programs.
Anticancer Agents
A significant body of research has focused on the development of imidazo[1,2-a]pyridine-based anticancer agents.[1][2][4][17] These compounds have been shown to target various cancer-related pathways. For instance, certain derivatives act as covalent inhibitors of KRAS G12C, a notorious oncogene.[17] Others have been investigated as inhibitors of PI3Kα, a key enzyme in a signaling pathway often dysregulated in cancer.[2] The ability to readily diversify the 3-position of the imidazo[1,2-a]pyridine core using Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against various cancer cell lines.
Other Therapeutic Areas
Beyond oncology, imidazo[1,2-a]pyridine derivatives have shown promise in a multitude of other therapeutic areas, including:
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Anti-infective agents: With activity against bacteria and mycobacteria.[3][18]
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Anti-inflammatory agents: Demonstrating potential for treating inflammatory conditions.
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Central Nervous System (CNS) disorders: Including anticonvulsant and anxiolytic properties.
The versatility of Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate as a building block opens up avenues for the exploration of novel compounds in these and other disease areas.
Conclusion
Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate is a strategically important molecule for chemical and pharmaceutical research. Its straightforward synthesis and the versatile reactivity of the C3-iodo group make it an ideal starting point for the generation of diverse libraries of imidazo[1,2-a]pyridine derivatives. The proven therapeutic potential of this scaffold, particularly in the realm of oncology, underscores the value of this compound in modern drug discovery. This guide provides the foundational knowledge and practical insights necessary for researchers to leverage the potential of Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate in their pursuit of novel and effective therapeutic agents.
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Figure 1. Proposed structure of Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate.
